2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole
Description
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole (abbreviated as Dptztz or TzTz in some studies) is a heterocyclic compound featuring a rigid, planar thiazolo[5,4-d]thiazole core substituted with pyridin-4-yl groups at the 2- and 5-positions. This structure confers exceptional electron-deficient and π-conjugated characteristics, making it suitable for applications in coordination polymers, metal-organic frameworks (MOFs), and organic electronics . The pyridyl groups act as Lewis basic sites, enabling coordination with metal ions like Zn²⁺, Ru²⁺, and Cu²⁺, which facilitates the formation of stable porous frameworks and complexes .
Properties
IUPAC Name |
2,5-dipyridin-4-yl-[1,3]thiazolo[5,4-d][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4S2/c1-5-15-6-2-9(1)11-17-13-14(19-11)18-12(20-13)10-3-7-16-8-4-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXDZYVLDKNMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC3=C(S2)N=C(S3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
DMF remains the solvent of choice due to its ability to solubilize both aromatic aldehydes and DTO. Polar aprotic solvents enhance the cyclocondensation rate by stabilizing intermediate charged species. Recent studies on analogous thiazolo[5,4-d]thiazoles suggest deep eutectic solvents (DES) like L-proline/ethylene glycol (Pro:EG) mixtures could offer greener alternatives, though their application to Dptztz remains unexplored.
Temperature and Time Dependence
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Suboptimal Temperatures : At 45°C, no product forms even after 24 hours, while 75°C leads to incomplete conversion.
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Reflux Necessity : The 153°C reflux temperature in DMF ensures complete aldehyde consumption within 6.5 hours.
Microwave-Assisted Synthesis
While no direct reports exist for Dptztz, microwave irradiation has successfully accelerated related thiazolo[5,4-d]thiazole syntheses. For example, thiazolo[5,4-d]thiazole derivatives achieved 92% yield in 25 minutes under microwave conditions (130°C). Extrapolating these parameters to Dptztz synthesis suggests potential time reductions from 6.5 hours to under 30 minutes.
Hypothetical Microwave Protocol
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Power : 300 W
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Temperature : 130°C
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Solvent : DMF or Pro:EG DES
Purification and Characterization
Purification Strategy
Crude Dptztz is purified via:
Spectroscopic Characterization
¹H NMR (DMSO-d₆) :
¹³C NMR (DMSO-d₆) :
Mass Spectrometry :
Table 2 collates key spectroscopic data.
Table 2: Spectroscopic Properties of Dptztz
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | 8.78 ppm (d, J = 6.1 Hz, 4H) | |
| ¹³C NMR | 168.3 ppm (thiazole carbons) | |
| MS | m/z 296 (molecular ion) | |
| Melting Point | 319–322°C |
Comparative Analysis of Synthesis Methods
Conventional vs. Microwave Approaches
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Time Efficiency : Microwave reduces reaction time by ~90% (6.5 h → 0.5 h).
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Yield : Comparable yields (72% conventional vs. 75–92% microwave for analogs).
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Sustainability : DES-based methods avoid toxic solvents but require optimization for Dptztz.
Eco-Friendly Considerations
The Pro:EG (1:50) DES system achieves 75% yield for vanillin-derived thiazolo[5,4-d]thiazole at 130°C . Adapting this to Dptztz synthesis could align with green chemistry principles while maintaining efficiency.
Chemical Reactions Analysis
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where one of the pyridyl groups is replaced by another functional group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Coordination Chemistry
DPTTZ has been utilized as a ligand in coordination compounds, particularly in the formation of metal-organic frameworks (MOFs). One notable application involves its use in synthesizing a luminescent Cd coordination polymer. The compound [Cd(DPTTZ)(OBA)] (IUST-3) demonstrates excellent fluorescent properties attributed to the strong π-conjugated effect of DPTTZ and the d10 electronic configuration of the Cd(II) cation. This MOF has shown selective detection capabilities for various analytes, including 4-nitroaniline and chromate ions in aqueous solutions at room temperature .
Electrochemical Applications
DPTTZ has been investigated for its electrochemical properties in single-molecule junctions. Recent studies have highlighted its potential in deep eutectic solvents for measuring molecular conductance. The compound showed reasonable conductance signatures despite challenges with solubility in traditional solvents. This indicates DPTTZ's capability to function effectively in electrochemical systems, particularly when combined with novel solvent systems like ethaline .
Photonic Applications
The compound has also been explored for its photonic applications. DPTTZ can be incorporated into organic photovoltaic devices due to its photoactive properties. Research has indicated that compounds based on the thiazolo[5,4-d]thiazole core can enhance the efficiency of organic and hybrid solar cells by improving light absorption and charge transport characteristics .
Synthesis and Characterization
The synthesis of DPTTZ typically involves the reaction of dithiooxamide with pyridinecarboxaldehyde under controlled conditions to yield the desired thiazolo compound. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction are employed to confirm the structure and purity of the synthesized ligand .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole involves its interaction with specific molecular targets and pathways. For instance, in luminescent applications, the compound’s rigid planar structure and electron-deficient nature facilitate efficient π–π stacking interactions, enhancing its luminescent properties . In biological applications, its interaction with metal ions like mercury (Hg II) leads to changes in fluorescence, which can be used for sensing purposes .
Comparison with Similar Compounds
Key Properties :
- Electronic Structure : The thiazolo[5,4-d]thiazole core is electron-deficient due to the electron-withdrawing nature of the sulfur and nitrogen atoms, while the pyridyl substituents enhance π-conjugation and redox activity .
- Coordination Chemistry : Dptztz acts as a bridging ligand, forming 1D chains or 3D MOFs with metals like Zn²⁺. For example, [Zn(1,3-BDC)Dptztz] exhibits an interdigitated structure with a two-dimensional pore system .
- Applications : Used in gas sorption (e.g., CO₂/N₂ selectivity), heavy metal removal, and as a luminescent material in optoelectronic devices .
Structural and Electronic Comparisons
The thiazolo[5,4-d]thiazole moiety is often modified with different substituents to tune electronic properties and coordination behavior. Below is a comparison with structurally related compounds:
Structural Insights :
- Electron-Deficient vs. Electron-Rich Cores : Compounds with electron-withdrawing substituents (e.g., pyridyl, carboxylate) exhibit stronger coordination to metals and higher stability in MOFs . In contrast, alkyl or aryl groups improve solubility and optoelectronic performance .
- Coordination Modes : Pyridin-4-yl groups in Dptztz enable linear bridging, while pyridin-2-yl derivatives (e.g., 2,5-di(2-pyridyl)tztz) act as chelating ligands .
Functional Comparisons
MOF Performance
Dptztz-based MOFs, such as [Zn(1,3-BDC)Dptztz], outperform other thiazolo[5,4-d]thiazole derivatives in moisture stability and pore accessibility. For example:
- CO₂/N₂ Selectivity: Dptztz-linked microporous polymers show higher selectivity (12:1) compared to non-pyridyl analogs due to polarizable sulfur atoms and π-acidic surfaces .
- Heavy Metal Removal : The Zn-MOF [Zn₂(DPTTZ)(OBA)₂] removes >95% of Pb²⁺ and Hg²⁺ ions, attributed to thiazole’s soft Lewis basicity .
Biological Activity
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole (DPTZTZ) is a compound of increasing interest in the field of materials science and catalysis due to its unique structural properties and biological activity. This article explores the biological activity of DPTZTZ, focusing on its applications in photocatalysis, enzyme mimetics, and potential therapeutic uses.
Structural Overview
DPTZTZ is characterized by a thiazolo[5,4-d]thiazole core with pyridine substituents. The presence of heteroatoms in its structure contributes to its electronic properties, making it suitable for various catalytic applications. The compound is often utilized in the formation of metal-organic frameworks (MOFs), which enhance its reactivity and stability in biological systems.
Photocatalytic Activity
Recent studies highlight the photocatalytic capabilities of DPTZTZ when incorporated into MOFs. For instance, a study demonstrated that a MOF constructed with DPTZTZ exhibited significant photocatalytic activity for CO2 conversion and benzylamine coupling reactions under mild conditions. This was attributed to the compound's ability to generate superoxide radicals () upon light excitation, which are crucial for oxidation processes .
Table 1: Photocatalytic Performance of DPTZTZ-Based MOFs
| Reaction Type | Conditions | Performance Metrics |
|---|---|---|
| CO2 Cycloaddition | Mild temperature | High conversion rate |
| Benzylamine Coupling | Room temperature | Efficient product yield |
| Superoxide Radical Generation | Light irradiation | Significant radical formation |
Enzyme Mimetic Activity
DPTZTZ has shown potential as an enzyme mimic due to its ability to facilitate electron transfer processes. In enzymatic catalysis, the compound can stabilize transition states and reactive intermediates through non-covalent interactions, similar to natural enzymes . This property makes it a candidate for developing artificial enzymes that could be used in biochemical applications.
Case Studies
- Metal-Organic Frameworks (MOFs) :
- Layered Conjugated Polymers :
- Spin-Crossover Behavior :
Q & A
Basic Research Questions
Q. What are the key structural features of 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole, and how do they influence its coordination chemistry?
- The compound consists of a rigid, planar thiazolo[5,4-d]thiazole (TzTz) core fused with two pyridyl groups at the 2,5-positions. The TzTz core provides π-conjugation and electron deficiency, while the pyridyl groups act as Lewis bases, enabling coordination to metal ions. This dual functionality allows the ligand to form stable metal-organic frameworks (MOFs) with diverse topologies . Structural characterization via X-ray crystallography confirms its planar geometry and multiple coordination sites, which are critical for designing MOFs with tunable porosity and functionality .
Q. How can researchers synthesize this compound derivatives for optoelectronic applications?
- A common method involves microwave-assisted Pd-catalyzed C–H arylation, enabling the introduction of aryl or heteroaryl groups to the TzTz core without organometallic intermediates. This approach allows for asymmetric functionalization and tuning of optoelectronic properties (e.g., HOMO-LUMO gaps). For example, thiophene-substituted derivatives exhibit tailored absorption spectra (λmax = 450–550 nm) and energy gaps (~2.5–3.0 eV), suitable for organic photovoltaics .
Q. What experimental techniques are essential for characterizing the electronic properties of TzTz-based materials?
- Key methods include:
- UV-Vis and fluorescence spectroscopy : To determine absorption/emission profiles and quantum yields. For example, Py₂TTz exhibits strong blue fluorescence (λem ≈ 450 nm) due to its π-conjugated system .
- Cyclic voltammetry : To measure redox potentials and estimate HOMO/LUMO levels. The TzTz core typically shows a reduction potential near -1.2 V vs. Ag/AgCl, confirming its electron-deficient nature .
- DFT calculations : To model frontier molecular orbitals and predict substituent effects on optical properties .
Advanced Research Questions
Q. How can TzTz-based MOFs be optimized for selective gas adsorption and catalytic applications?
- Design strategy : Combine TzTz with secondary ligands (e.g., dicarboxylates) and metal nodes (Zn²⁺, Cd²⁺) to create MOFs with hierarchical porosity. For example, [Zn₂(oba)₂(TzTz)] (oba = 4,4′-oxybis(benzoate)) exhibits a 3D framework with CO₂ adsorption capacity of 45 cm³/g at 273 K, attributed to its polarizable TzTz walls .
- Functionalization : Post-synthetic modification of TzTz MOFs with -NH₂ or -COOH groups enhances Lewis acidity for CO₂ cycloaddition catalysis. MOF-LS10 (Zn-TzTz-TCPP) achieves >90% conversion of epoxides to cyclic carbonates under mild conditions (60°C, 1 bar CO₂) .
Q. What methodologies address contradictions in fluorescence quenching mechanisms of TzTz-based sensors?
- Case study : Luminescent MOFs incorporating TzTz show selective quenching by Fe³⁺ or Cr₂O₇²⁻. Conflicting hypotheses (static vs. dynamic quenching) can be resolved via:
- Stern-Volmer analysis : Linear plots suggest dynamic quenching (collisional), while curvature indicates static mechanisms (ground-state complexation).
- Lifetime measurements : Time-resolved fluorescence (τ unchanged) supports static quenching, as observed in Zn-TzTz MOFs detecting Cr₂O₇²⁻ .
Q. How do computational studies guide the design of TzTz derivatives for photocatalysis?
- DFT-driven insights :
- Substituents with electron-donating groups (e.g., -OCH₃) lower the LUMO energy, enhancing charge separation in TzTz-based covalent organic frameworks (COFs). COFTPDA-TZDA achieves a H₂ evolution rate of 8.7 mmol/g/h under sunlight, attributed to its D–A structure .
- π-Extension via spirobifluorene moieties increases exciton diffusion lengths, improving performance in organic light-emitting diodes (OLEDs) .
Tables
Table 1. Key Properties of TzTz-Based MOFs
Table 2. Optoelectronic Tuning of TzTz Derivatives
| Derivative | HOMO-LUMO Gap (eV) | Application | Reference |
|---|---|---|---|
| Spirobifluorene-TzTz | 2.5 | OLED host material | |
| Thiophene-TzTz | 2.8 | Organic photovoltaics | |
| COFTPDA-TZDA | 2.3 | Photocatalytic H₂ evolution |
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
